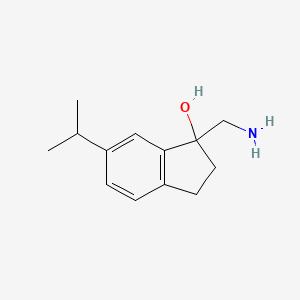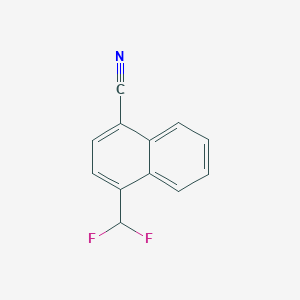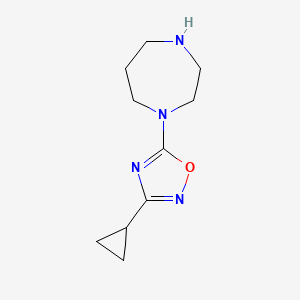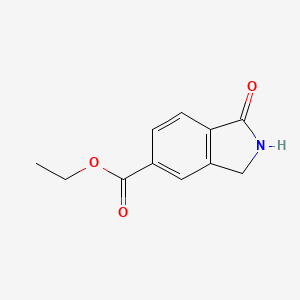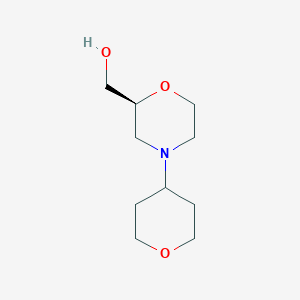
(S)-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(4-(Tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol ist eine chirale Verbindung mit einem Morpholinring, der mit einer Tetrahydropyran-Gruppe und einer Methanol-Gruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-(4-(Tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol umfasst in der Regel die folgenden Schritte:
Bildung des Morpholinrings: Dies kann durch die Reaktion von Diethanolamin mit einem geeigneten Dehydratisierungsmittel erreicht werden.
Einführung der Tetrahydropyran-Gruppe: Dieser Schritt beinhaltet die Reaktion des Morpholin-Derivats mit Tetrahydropyran-4-ylchlorid unter basischen Bedingungen.
Addition der Methanol-Gruppe: Der letzte Schritt beinhaltet die Reduktion der Zwischenverbindung, um die Methanol-Gruppe einzuführen.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf Ausbeute, Reinheit und Wirtschaftlichkeit liegt. Katalysatoren und spezifische Reaktionsbedingungen werden oft eingesetzt, um die Effizienz des Prozesses zu verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die typischerweise zur Bildung entsprechender Aldehyde oder Ketone führen.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Methanol-Gruppe durch andere funktionelle Gruppen ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile wie Halogenide oder Amine können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Aldehyden oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Auswirkungen auf Enzyme und Rezeptoren.
Medizin: Die Forschung untersucht ihr Potenzial als Therapeutikum, insbesondere bei der Behandlung von neurologischen Erkrankungen.
Industrie: Die Verbindung wird bei der Herstellung von Pharmazeutika und anderen Feinchemikalien verwendet.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
Der Wirkungsmechanismus von (S)-(4-(Tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann ihre Wirkung ausüben, indem sie an diese Zielstrukturen bindet und deren Aktivität moduliert. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
®-(4-(Tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol: Das Enantiomer der Verbindung, das möglicherweise eine andere biologische Aktivität aufweist.
(4-(Tetrahydro-2H-pyran-4-yl)morpholin: Fehlt die Methanol-Gruppe, was sich auf ihre Reaktivität und Anwendungen auswirken kann.
(4-(Tetrahydro-2H-pyran-4-yl)methanol: Fehlt der Morpholinring, was sich auf seine chemischen Eigenschaften auswirken kann.
Einzigartigkeit
(S)-(4-(Tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seiner chiralen Natur einzigartig.
Eigenschaften
Molekularformel |
C10H19NO3 |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
[(2S)-4-(oxan-4-yl)morpholin-2-yl]methanol |
InChI |
InChI=1S/C10H19NO3/c12-8-10-7-11(3-6-14-10)9-1-4-13-5-2-9/h9-10,12H,1-8H2/t10-/m0/s1 |
InChI-Schlüssel |
VVTBUVCHTNMYIS-JTQLQIEISA-N |
Isomerische SMILES |
C1COCCC1N2CCO[C@@H](C2)CO |
Kanonische SMILES |
C1COCCC1N2CCOC(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


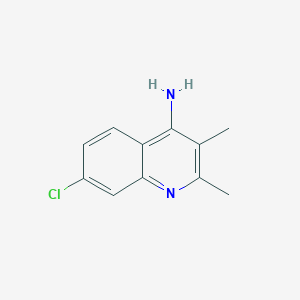
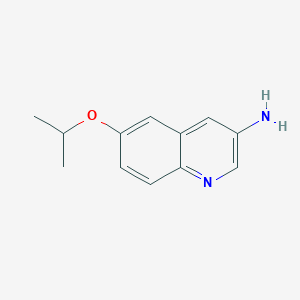
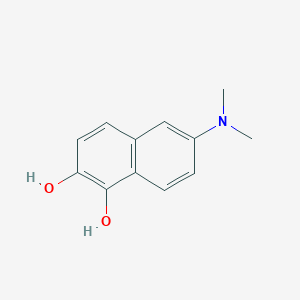
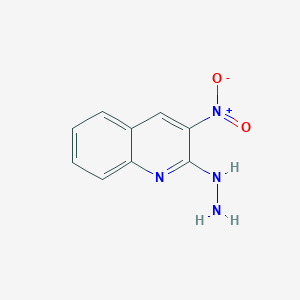


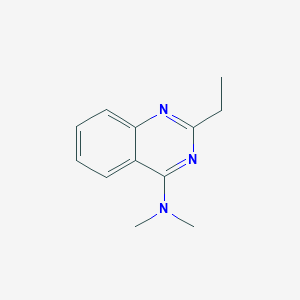
![5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11897107.png)

